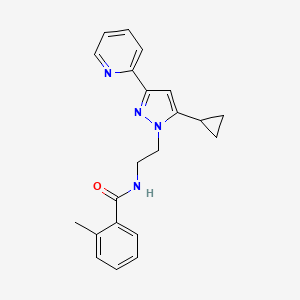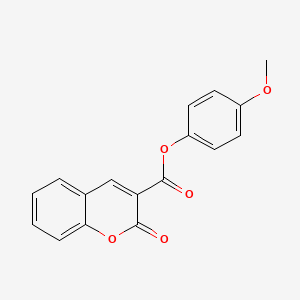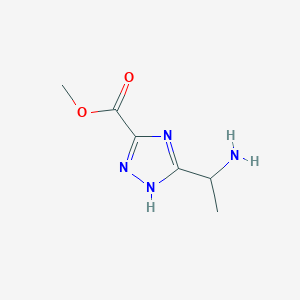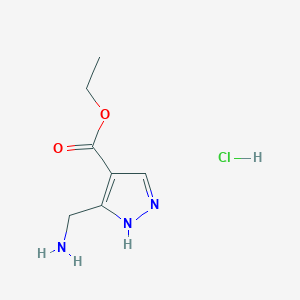![molecular formula C17H18N2O4 B2491224 Diethyl 2-[(8-quinolinylamino)methylene]malonate CAS No. 130728-49-3](/img/structure/B2491224.png)
Diethyl 2-[(8-quinolinylamino)methylene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods including rapid room temperature liquid phase synthesis, where equimolar amounts of ethoxymethylene malonate and aromatic amines react in alcoholic KOH, producing yields in the range of 45-53% (Valle et al., 2018). Another method includes the gas-phase synthesis through Gould–Jacobs cyclization using flash vacuum pyrolysis (FVP), shedding light on the complex multi-step process to afford quinolones (Malvacio et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of diethyl 2-(4-methylbenzylidene)malonate, a related compound, was elucidated through Knoevenagel condensation, showcasing its stabilization by CH⋯O hydrogen bond interactions (Achutha et al., 2016). Similarly, derivatives of diethyl aryl amino methylene malonate exhibit co-planar conformations with strong intramolecular NH⋯O hydrogen bonding (Shaik et al., 2019).
Chemical Reactions and Properties
The chemical reactions involve cyclization processes, as demonstrated by o-alkynylisocyanobenzenes undergoing nucleophile-induced intramolecular cyclization to yield 2,3-disubstituted quinoline derivatives (Suginome et al., 1999). These reactions highlight the versatility of diethyl 2-[(8-quinolinylamino)methylene]malonate derivatives in synthesizing complex quinoline structures.
Physical Properties Analysis
The physical properties of these compounds, including crystal structures and molecular conformations, are crucial for understanding their stability and interactions within various matrices. Studies on related compounds reveal that crystal packing is mainly influenced by intermolecular OH⋯O interactions, as seen in derivatives of diethyl 2-[(2/4-hydroxyanilino)methylene]malonates (Ilangovan et al., 2013).
Chemical Properties Analysis
The chemical properties of diethyl 2-[(8-quinolinylamino)methylene]malonate derivatives are characterized by their reactivity in various synthesis reactions, including their ability to form exciplexes in polymer matrices, demonstrating their potential in photochemical applications (Yuan et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Recent studies have developed efficient synthesis methods for quinoline derivatives, including diethyl 2-[(8-quinolinylamino)methylene]malonate, highlighting their significance as precursors in the multistage synthesis of compounds with biological activities. For instance, rapid room temperature liquid phase synthesis methods have been proposed to produce such molecules more conveniently and efficiently, potentially facilitating industrial-scale production due to their roles in creating antiviral, immunosuppressive, anticancer, and photoprotective agents (Valle et al., 2018).
Catalytic Applications and Polymerization
Diethyl malonate derivatives have been utilized in ring-opening polymerization studies, showing that aluminum complexes bearing diethyl 2-[(arylamino)methylene]malonate ligands exhibit high efficiency and controllability. This suggests their potential in creating polymers with specific properties, indicating a valuable application in material science and engineering (Chang et al., 2019).
Supramolecular Chemistry
Investigations into the crystal structures of diethyl 2-(((aryl)amino)methylene)malonate (DAM) derivatives have provided insights into supramolecular assembly formation assisted by non-covalent interactions. These studies reveal the importance of such derivatives in understanding molecular conformation and the effects of substituents on hydrogen bonding and molecular interactions, which are critical in designing functional supramolecular systems (Shaik et al., 2019).
Antimicrobial Activity
Some derivatives of diethyl 2-[(8-quinolinylamino)methylene]malonate have been synthesized and evaluated for their antimicrobial activity. Research in this area indicates the potential for developing new antimicrobial agents based on quinoline derivatives, which could be significant in the fight against resistant bacterial strains (Khan et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 2-[(quinolin-8-ylamino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)13(17(21)23-4-2)11-19-14-9-5-7-12-8-6-10-18-15(12)14/h5-11,19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCLZFYUKIGNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(8-quinolinylamino)methylene]malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)
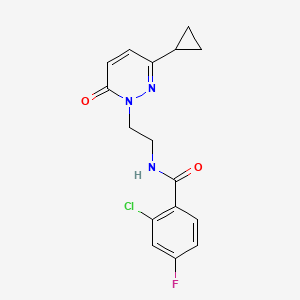
![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

